3-(1H-Pyrazol-3-yl)indolizine
CAS No.:
Cat. No.: VC17582383
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9N3 |
---|---|
Molecular Weight | 183.21 g/mol |
IUPAC Name | 3-(1H-pyrazol-5-yl)indolizine |
Standard InChI | InChI=1S/C11H9N3/c1-2-8-14-9(3-1)4-5-11(14)10-6-7-12-13-10/h1-8H,(H,12,13) |
Standard InChI Key | TZZGEJDQBKAMPS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=CC=C(N2C=C1)C3=CC=NN3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Tautomerism
The indolizine framework consists of a bicyclic system combining a six-membered pyridine-like ring fused to a five-membered pyrrole-like ring. The pyrazole substituent at position 3 introduces additional nitrogen atoms, creating a polyheterocyclic system capable of diverse non-covalent interactions. Tautomerism arises due to the mobility of protons within the pyrazole ring, enabling equilibrium between 1H- and 2H-pyrazolyl tautomers. This dynamic behavior influences the compound’s electronic distribution and binding affinity toward biological targets .
Molecular Properties
-
IUPAC Name: 3-(1H-pyrazol-3-yl)indolizine
-
Molecular Formula: C₁₂H₉N₃
-
Molecular Weight: 195.23 g/mol
-
Canonical SMILES: C1=CC2=C(C=C(N2C=C1)C3=CNN=C3)N
-
InChI Key: TYYVKWOCYMJMLF-UHFFFAOYSA-N
The presence of both electron-rich (indolizine) and electron-deficient (pyrazole) regions facilitates charge-transfer interactions, a property exploitable in organic electronics.
Synthetic Methodologies
Cyclocondensation Strategies
A prevalent synthetic route involves the cyclocondensation of 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 3-aminopyrazole with acetylenedicarboxylates under acidic conditions yields the indolizine core via a [3+2] cycloaddition mechanism . Catalysts such as nano-ZnO enhance regioselectivity, favoring the formation of the 3-pyrazolyl isomer over competing regioisomers.
Representative Reaction Scheme:
Industrial-Scale Production
Scalable methods employ one-pot multicomponent reactions (MCRs) to streamline synthesis. Photoredox catalysis and transition-metal-mediated couplings (e.g., Suzuki-Miyaura) enable modular functionalization of the indolizine scaffold. These approaches achieve yields exceeding 70% under optimized conditions, with purification facilitated by crystallization or chromatography.
Biological Activities and Mechanisms
Comparative Cytotoxicity Data:
Derivative | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) A549 |
---|---|---|
3a | 1.2 | 2.5 |
3b | 2.8 | 3.1 |
Cisplatin | 0.9 | 1.8 |
Anti-Inflammatory and Antimicrobial Effects
The compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB nuclear translocation. In microbial assays, it demonstrates broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), likely through membrane disruption.
Structure-Activity Relationships (SAR)
Substituent Effects at Key Positions
-
N1 Substitution: Methyl or phenyl groups enhance metabolic stability but reduce solubility.
-
C3 Pyrazole Modification: Electron-withdrawing groups (e.g., -NO₂) improve anticancer activity but increase toxicity.
-
Indolizine C1 Carboxylic Acid: Introduced via post-synthetic oxidation, this group augments binding to charged residues in target proteins .
Position | Modification | Effect on Activity |
---|---|---|
N1 | Methylation | ↑ Metabolic stability |
C3 | -NO₂ substitution | ↑ Cytotoxicity, ↑ Hepatotoxicity |
C1 | -COOH introduction | ↑ Target affinity |
Applications in Drug Discovery
Lead Optimization Strategies
Fragment-based drug design (FBDD) has identified 3-(1H-Pyrazol-3-yl)indolizine as a privileged scaffold for kinase inhibitors. Computational docking reveals high affinity for cyclin-dependent kinases (CDKs), with binding energies comparable to FDA-approved drugs like palbociclib (ΔG = -9.8 kcal/mol vs. -10.2 kcal/mol) .
Prodrug Development
Ester prodrugs (e.g., ethyl 3-(1H-pyrazol-3-yl)indolizine-1-carboxylate) improve oral bioavailability by masking the carboxylic acid group. In vivo studies in rats show a 3.5-fold increase in plasma concentration compared to the parent compound.
Challenges and Future Directions
Toxicity and Selectivity
While potent, many derivatives exhibit off-target effects, particularly hepatotoxicity. Structural refinements, such as incorporating polyethylene glycol (PEG) chains, may enhance tumor selectivity.
Emerging Applications in Material Science
The compound’s extended π-conjugation system makes it a candidate for organic light-emitting diodes (OLEDs). Preliminary studies report a luminescence efficiency of 15 cd/A, rivaling traditional materials like Alq₃.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume